2-(Isocyanomethyl)oxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(isocyanomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h6H,2-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBQDTXGQJQUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443890-11-7 | |
| Record name | 2-(isocyanomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Isocyanomethyl Oxolane and Analogues
Dehydration Protocols for N-(Oxolan-2-ylmethyl)formamides
The most prevalent method for synthesizing isocyanides involves the dehydration of the corresponding N-substituted formamides. mdpi.com This two-step process, which includes the formylation of a primary amine followed by dehydration, is considered the most practical approach for accessing a wide variety of isocyanides. rsc.org
Phosphoryl Chloride-Mediated Dehydration
Phosphoryl chloride (POCl₃) is a commonly employed and highly effective reagent for the dehydration of N-formamides to their corresponding isocyanides. mdpi.comresearchgate.net The reaction mechanism involves the activation of the formamide (B127407) oxygen by the electrophilic phosphorus center, followed by elimination facilitated by a base, typically a tertiary amine like triethylamine (B128534). uniupo.it This method is widely applicable and generally provides good to excellent yields of the desired isocyanide. mdpi.comnih.gov
The general reaction is as follows: R-NH-CHO + POCl₃ + 2 R'₃N → R-NC + [R'₃NH]⁺Cl⁻ + [R'₃NH]⁺[PO₂Cl₂]⁻
Optimization of Reaction Conditions and Solvent Systems
Significant research has been dedicated to optimizing the reaction conditions for phosphoryl chloride-mediated dehydration to improve yields, reduce reaction times, and enhance the sustainability of the process. mdpi.commdpi.com Key parameters that have been investigated include the choice of solvent, base, and reaction temperature.
Solvent Effects: Dichloromethane (B109758) (DCM) has traditionally been a common solvent for this transformation, often providing high yields. mdpi.comnih.gov However, due to its environmental and health concerns, greener alternatives have been explored. Studies have shown that solvents like tetrahydrofuran (B95107) (THF) can be effective, though they may result in slightly lower yields compared to DCM. nih.gov
A significant advancement has been the development of co-solvent-free conditions. mdpi.commdpi.com Performing the reaction using triethylamine as both the base and the solvent has been shown to dramatically increase the reaction rate, with conversions often completing in under five minutes, and providing excellent yields (up to 98%). mdpi.comresearchgate.netnih.gov This approach also significantly improves the environmental profile of the synthesis by reducing solvent waste. mdpi.commdpi.com
| Solvent | Yield (%) | Time | Reference |
|---|---|---|---|
| THF | 72 | 1 h | nih.gov |
| Diethyl ether | 37 | 30 min | nih.gov |
| Toluene | 15 | 40 min | nih.gov |
| Acetonitrile | 56 | 1 h | nih.gov |
| DCM | 94 | 25 min | nih.gov |
| Solvent-free (TEA) | 98 | 5 min | mdpi.comnih.gov |
Base Selection: While various organic bases can be used, tertiary amines such as triethylamine have proven to be superior for this dehydration reaction. mdpi.com Inorganic bases are generally not effective. mdpi.com
Temperature: The dehydration reaction is often exothermic, and cooling to 0°C is a common practice to control the reaction rate and minimize side reactions. uniupo.itnih.gov
Development of Green Chemistry Approaches in Isocyanide Synthesis
One significant "green" advancement is the use of p-toluenesulfonyl chloride (TsCl) as a dehydrating agent in aqueous micellar conditions. uniupo.it This method replaces hazardous reagents like phosphoryl chloride and solvents like dichloromethane with less toxic and more environmentally benign alternatives. uniupo.it The use of a weak, water-soluble base like sodium hydrogen carbonate further enhances the green credentials of this protocol. uniupo.it
Another approach focuses on minimizing waste by moving towards solvent-free reaction conditions. As mentioned previously, using excess triethylamine as both a base and a solvent for phosphoryl chloride-mediated dehydration significantly reduces the environmental impact (E-factor) of the reaction. mdpi.commdpi.com Electrochemical methods are also emerging as a mild and safe alternative for isocyanide synthesis, avoiding the need for harsh dehydrating agents altogether. youtube.com
Exploration of Alternative Synthetic Routes to the 2-(Isocyanomethyl)oxolane (B6154632) Scaffold
While the dehydration of formamides is the most common route, other synthetic strategies can be employed to construct the this compound scaffold. These can be broadly categorized into methods focusing on the formation of the crucial carbon-nitrogen bond of the isocyanide group and those centered on the construction of the oxolane ring itself.
Strategies for Carbon-Nitrogen Bond Formation
The formation of the C-N bond is a cornerstone of amine and isocyanide synthesis. pageplace.de Beyond the dehydration of formamides, several other methods exist:
Substitution Reactions: Isocyanides can be synthesized via substitution reactions where a suitable leaving group is displaced by a cyanide or isocyanide equivalent. For example, primary and secondary alcohols can be converted to isocyanides. acs.org A one-pot reaction of alcohols with trimethylsilyl (B98337) cyanide and a dehydrating agent like tosyl chloride can yield the corresponding isocyanides. organic-chemistry.org
The Carbylamine Reaction: Also known as Hoffmann's isocyanide test, this reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base like potassium hydroxide (B78521) to form an isocyanide. scienceinfo.com While historically significant, this method's utility can be limited by the use of toxic reagents and potential for side reactions.
Ring-Closing Reactions for Oxolane Moiety Formation
The oxolane (tetrahydrofuran) ring is a common structural motif in many natural products and pharmaceuticals. chemicalbook.com Its synthesis can be achieved through various ring-closing strategies.
Intramolecular Williamson Ether Synthesis: A classic method for forming cyclic ethers involves the intramolecular cyclization of a halo-alcohol. For the synthesis of a 2-substituted oxolane, a 1,4-halohydrin would be treated with a base to facilitate the ring closure.
Acid-Catalyzed Cyclization of Diols: The dehydration of a 1,4-diol, such as 1,4-butanediol, in the presence of an acid catalyst is a common industrial method for producing tetrahydrofuran. chemicalbook.com This approach can be adapted for the synthesis of substituted oxolanes. For instance, 1,2,4-trihydroxybutane can be cyclized in the presence of p-toluenesulfonic acid to yield 3-hydroxytetrahydrofuran, a precursor that could be further functionalized. google.com
Ring Expansion and Rearrangement Reactions: Oxetanes can undergo ring expansion reactions to form oxolanes. chemicalbook.com Additionally, certain epoxides can undergo ring-expansion to form dioxolanes, which are related five-membered oxygen-containing heterocycles. wikipedia.org
These alternative strategies provide a diverse toolkit for chemists to access the this compound scaffold, offering flexibility in starting materials and reaction conditions.
Chemical Reactivity and Mechanistic Pathways of 2 Isocyanomethyl Oxolane
Fundamental Reactivity of the Isocyanide Functional Group in the Oxolane Context
The isocyanide functional group (–N⁺≡C⁻) possesses a distinctive electronic structure that confers upon it a versatile reactivity profile. wikipedia.org This is characterized by two main resonance structures, one with a triple bond and another with a double bond, which helps to explain its carbene-like character. wikipedia.org This inherent reactivity is central to the chemical behavior of 2-(isocyanomethyl)oxolane (B6154632).
A key feature of the isocyanide functional group is the ambivalent nature of the terminal carbon atom, which exhibits both nucleophilic and electrophilic properties. nbinno.com This dual reactivity is a rare characteristic among functional groups in organic chemistry. researchgate.netacs.org The isocyano carbon can act as a nucleophile due to its lone pair of electrons, while simultaneously behaving as an electrophile. nbinno.com This allows it to react with both electrophiles and nucleophiles at the same carbon atom, a process known as α-addition. acs.orgnih.gov This unique feature is fundamental to the participation of isocyanides like this compound in a wide array of chemical reactions, most notably multicomponent reactions. researchgate.netnih.gov
The protons on the carbon atom adjacent to the isocyanide group (the α-carbon) display significant acidity. researchgate.netacs.org In the case of this compound, the hydrogen atom on the carbon linking the oxolane ring to the isocyanide group is acidic. This α-acidity allows for deprotonation by a strong base, leading to the formation of a stabilized carbanion, known as an α-metalated isocyanide. This nucleophilic species can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. This reactivity pathway provides a powerful method for the functionalization of the isocyanide compound.
Multicomponent Reaction (MCR) Chemistry
Isocyanide-based multicomponent reactions (IMCRs) are highly efficient one-pot transformations where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diverse chemical scaffolds. nih.govnih.gov this compound, by virtue of its isocyanide group, is a valuable substrate for such reactions. acs.org
The Ugi four-component reaction (U-4CR) is one of the most significant and widely utilized IMCRs. nih.gov It typically involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, often referred to as a bis-amide. mdpi.comnih.govbeilstein-journals.org The reaction is believed to proceed through the initial formation of a Schiff base (or imine) from the carbonyl compound and the amine. nih.gov The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a highly reactive nitrilium intermediate. mdpi.comnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final stable bis-amide product. mdpi.comnih.gov
This compound can serve as the isocyanide component in this reaction, providing the C-terminal residue of the resulting peptide-like structure. The oxolane ring would be incorporated into the final product as part of the N-alkyl group of this residue.
| Component | Role in Reaction | Example |
|---|---|---|
| Carbonyl Compound | Electrophilic component for imine formation | Aldehyde or Ketone |
| Amine | Nucleophilic component for imine formation | Primary or Secondary Amine |
| Isocyanide | Provides C-terminal residue; dual reactivity | This compound |
| Carboxylic Acid | Traps the nitrilium intermediate | Acetic Acid, Benzoic Acid, etc. |
The Passerini three-component reaction (P-3CR) was the first isocyanide-based MCR to be discovered. nih.govwikipedia.org This reaction combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to directly synthesize α-acyloxy carboxamides. beilstein-journals.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org A widely accepted mechanism suggests that the carbonyl and carboxylic acid components form a loosely hydrogen-bonded adduct. nih.govbeilstein-journals.org The isocyanide then participates in an α-addition, reacting with both the electrophilic carbonyl carbon and the nucleophilic oxygen of the acid. beilstein-journals.org This is followed by an acyl group transfer to furnish the final product. beilstein-journals.org
In this context, this compound acts as the isocyanide reactant, with its isocyano carbon being incorporated between the carbonyl carbon and the nitrogen atom of the final amide.
| Component | Role in Reaction | Example |
|---|---|---|
| Carbonyl Compound | Electrophilic component | Aldehyde or Ketone |
| Carboxylic Acid | Nucleophilic component and acyl source | Formic Acid, Propionic Acid, etc. |
| Isocyanide | Undergoes α-addition | This compound |
While the classic Ugi and Passerini reactions yield linear, acyclic products, there is significant interest in using IMCRs to synthesize heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. mdpi.combeilstein-journals.org This can be achieved through post-condensation modifications, where the linear MCR product contains reactive functional groups that can participate in a subsequent intramolecular cyclization step. nih.govbeilstein-journals.org
Alternatively, bifunctional substrates can be used in the initial MCR to trigger a spontaneous cyclization, leading directly to a heterocyclic scaffold in a single pot. For instance, reactants containing both an amine and a carboxylic acid (i.e., amino acids) can be used in Ugi-type reactions to form macrocycles or other ring structures. Research has shown that related cyclic ethers, such as 2-aminotetrahydrofurans, can participate in MCRs to generate diverse and complex molecular structures. researchgate.net This suggests that this compound is a promising candidate for the development of novel MCRs that lead to the formation of unique oxolane-containing heterocyclic systems. researchgate.net
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Isocyanides, including this compound, can participate in such reactions, often serving as a one-carbon component.
While isocyanides themselves are not 1,3-dipoles, they can be involved in formal [3+2] cycloaddition reactions. These processes typically proceed through the formation of an intermediate that possesses a 1,3-dipolar character. The isocyano group of this compound can react with a suitable reagent to generate a transient species which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne. This strategy provides a route to five-membered heterocyclic rings.
For instance, the reaction of an isocyanide with a carbene can generate a nitrile ylide, a classic 1,3-dipole, which is then trapped by an unsaturated system. Another pathway involves the reaction of the isocyanide with an acid chloride to form a Münchnone (an mesoionic oxazolium-5-olate) intermediate, which can subsequently undergo [3+2] cycloaddition. The versatility of these reactions allows for the synthesis of a diverse range of heterocyclic structures. rsc.org
Cascade or domino reactions, where a single event triggers a sequence of intramolecular transformations to form multiple bonds in one pot, represent a highly efficient synthetic strategy. e-bookshelf.dersc.org Isocyanides are excellent candidates for initiating such cascades due to the high reactivity of the isocyano group.
For this compound, a domino sequence could be initiated by an intermolecular reaction, such as an addition to the isocyanide carbon, which then generates an intermediate poised for subsequent intramolecular cyclizations. nih.gov Isocyanide-based multicomponent reactions (IMCRs), like the Ugi or Passerini reactions, can produce complex acyclic products that contain functionalities designed to undergo a subsequent cyclization step. nih.gov This approach, often termed an Ugi Deprotection–Cyclization (UDC) strategy, allows for the rapid assembly of complex cyclic peptidomimetics and other heterocyclic frameworks. nih.gov The oxolane ring in this compound remains as a substituent on the newly formed cyclic structure.
Radical Reactions and Mechanistic Studies
The isocyano group is an excellent radical acceptor, making isocyanides valuable substrates in radical-mediated transformations.
The reaction of a radical species with an isocyanide, such as this compound, generates a highly reactive imidoyl radical intermediate. researchgate.net This process typically involves the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon. The resulting imidoyl radical is not typically isolated but engages in rapid subsequent reactions. Common pathways for the imidoyl radical include intramolecular cyclization onto a nearby π-system (alkene, alkyne, or arene) or intermolecular trapping by a hydrogen atom donor or another radical scavenger. The synthetic utility of this process lies in the ability to form a new carbon-carbon or carbon-heteroatom bond at the isocyanide carbon, followed by further functionalization. researchgate.net
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radicals under neutral conditions. nih.govethz.ch This technology is well-suited for initiating radical reactions with isocyanides. In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with a radical precursor to generate a radical species. ethz.ch
This generated radical can then add to an isocyanide, like this compound, to form the key imidoyl radical intermediate. If the starting molecule is designed with an appropriately positioned radical acceptor, the imidoyl radical can undergo an intramolecular cyclization. This strategy has been effectively used in the synthesis of nitrogen-containing heterocycles such as phenanthridines and quinoxalines from aryl isocyanide precursors. nih.govresearchgate.net The final step often involves an oxidation and deprotonation sequence to afford the aromatic heterocyclic product. nih.gov
| Catalyst System | Radical Precursor | Isocyanide Type | Product | Ref. |
| Ir(ppy)₃ | Alkyl Boronic Acid | Aryl Isocyanide | Alkylated Phenanthridines | researchgate.net |
| Ru(bpy)₃²⁺ | Aryl Sulfonyl Chloride | Aryl Isocyanide | Phenanthridines | nih.gov |
| fac-Ir(ppy)₃ | N-arylglycine derivative | Aryl Isocyanide | Quinoxalines |
Transition Metal-Catalyzed Transformations
Transition metals are widely used to catalyze transformations involving isocyanides, leveraging the unique electronic properties of the isocyano group, which can act as both a nucleophile and an electrophile. researchgate.net These reactions often involve the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond. researchgate.netsioc-journal.cn
Palladium catalysis is particularly prominent in isocyanide chemistry. researchgate.net For a substrate like this compound, a common transformation involves an initial oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) complex. The isocyanide then inserts into the resulting palladium(II)-carbon bond to form an imidoyl-palladium complex. This intermediate can undergo various subsequent reactions, such as reductive elimination or further insertion/cyclization steps, to generate a wide array of nitrogen-containing compounds. These catalytic cycles enable the construction of ketones, amides, and various N-heterocycles. sioc-journal.cn The synergy between C-H bond activation and isocyanide insertion offers a powerful and atom-economical route to complex molecules. researchgate.net
| Metal Catalyst | Reaction Type | Substrates | Product Type | Ref. |
| Palladium | Isocyanide Insertion / Cyclization | Aryl Halide, Isocyanide | N-Heterocycles | researchgate.net |
| Copper | C-H Alkylation | Azole, Styrene | Alkylated Azole | |
| Rhodium | C-H Amidation | Acetanilide, Isocyanide | Amidines | |
| Gold | Hydroalkoxylation / Cyclization | Alkyne, Alcohol | Ketals/Heterocycles |
Insertion Reactions and Complex Formation
Isocyanides are well-documented for their ability to insert into metal-carbon, metal-hydrogen, and other metal-ligand bonds, leading to the formation of a variety of organometallic complexes. This reactivity stems from the dual electronic nature of the isocyanide carbon, which can act as both a σ-donor and a π-acceptor. Generally, isocyanides are considered strong σ-donors and moderate π-acceptors, a characteristic that allows them to form stable complexes with a wide range of transition metals. wikipedia.orgscribd.com
The insertion of an isocyanide into a metal-alkyl bond typically proceeds to form an iminoacyl ligand. wikipedia.org It is plausible that this compound would undergo similar reactions. For instance, in the presence of a suitable metal-alkyl complex, it could insert into the metal-carbon bond to yield an η²-iminoacyl complex. The oxolane ring in this compound is not expected to directly participate in the insertion itself but would remain as a substituent on the newly formed ligand.
The formation of coordination complexes with this compound as a ligand is also anticipated. Like other isocyanides, it would likely coordinate to metal centers through its terminal carbon atom. The oxygen atom of the oxolane ring could potentially act as a secondary coordination site, allowing the molecule to function as a bidentate ligand, although this would depend on the steric and electronic properties of the metal center and other ligands present. The formation of such chelating complexes could impart unique stability and reactivity to the resulting metal center.
While specific experimental data for this compound is unavailable, the general characteristics of isocyanide-metal complexes have been widely reported. For example, the C≡N stretching frequency in the infrared spectrum is a sensitive probe of the electronic environment of the metal center. wikipedia.org The formation of complexes with various metals such as cobalt, technetium, and rhenium has been demonstrated with other isocyanide ligands. rsc.org
Table 1: General Data on Isocyanide Insertion and Complex Formation
| Reaction Type | General Reactants | General Products | Key Features |
|---|---|---|---|
| Insertion Reaction | Metal-Alkyl Complex + R-NC | η²-Iminoacyl Complex | Formation of a new metal-carbon and carbon-nitrogen bond. |
Role in Cross-Coupling Methodologies
Isocyanides have emerged as versatile reagents in various cross-coupling reactions, often participating in multicomponent reactions to construct complex molecular architectures. nih.govresearchgate.net Their ability to undergo migratory insertion is a key step in many catalytic cycles.
In the context of palladium-catalyzed cross-coupling reactions, isocyanides can be involved in the formation of diverse products. For example, three-component reactions involving an aryl halide, an isocyanide, and a nucleophile can lead to the synthesis of amides, ketones, or other functionalized molecules. nih.gov It is conceivable that this compound could participate in such transformations. The oxolane moiety would be incorporated into the final product, potentially influencing its physical and biological properties.
The solvent can play a crucial role in the outcome of cross-coupling reactions. Notably, oxolane (tetrahydrofuran, THF) and its derivatives are common solvents in this type of chemistry due to their coordinating ability and polarity. montana.edursc.org While this compound itself is a reactant, the presence of the oxolane ring might influence the local reaction environment.
Although no specific examples of this compound in cross-coupling have been found, the general utility of isocyanides in this area is well-established. For instance, Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions have been successfully performed with a variety of isocyanide-containing substrates or reagents. mdpi.commit.edunih.gov
Table 2: Potential Roles of this compound in Cross-Coupling Reactions
| Cross-Coupling Type | Potential Reactants | Potential Products | Mechanistic Role of Isocyanide |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide, Boronic Acid, this compound | Biaryl derivative with an isocyanide-derived functional group | Participation in a multicomponent coupling. |
| Sonogashira | Aryl Halide, Terminal Alkynes, this compound | Aryl-alkyne derivative with an isocyanide-derived functional group | Component in a cascade or multicomponent reaction. |
Structural Diversity and Synthesis of 2 Isocyanomethyl Oxolane Derivatives
Synthetic Approaches to Substituted 2-(Isocyanomethyl)oxolanes
The generation of substituted derivatives of 2-(isocyanomethyl)oxolane (B6154632) can be achieved through two main pathways: functionalization of the existing oxolane ring or chemical modification of the isocyanide group.
Modifications to the oxolane ring typically involve multi-step synthetic sequences starting from readily available precursors. One common approach involves the ring-opening of the tetrahydrofuran (B95107) (THF) moiety, which can be facilitated by intramolecular frustrated Lewis pairs (FLPs), followed by further chemical transformations to introduce new functional groups. nih.gov
Another powerful strategy begins with chiral precursors to construct a functionalized oxolane ring from the outset. For example, 2-deoxy-D-ribose can be used as a starting material. nih.gov Through a process of reduction to the corresponding alditol followed by acid-catalyzed dehydration and cyclization, a chiral (2R,3S)-2-(hydroxymethyl)oxolan-3-ol derivative can be obtained. nih.gov This hydroxylated intermediate provides a handle for further functionalization, such as conversion into a tosylate, which can then undergo nucleophilic substitution to introduce a variety of substituents onto the oxolane ring. nih.gov Asymmetric synthesis starting from materials like (S)-epichlorohydrin and 2-methylfuran (B129897) can also yield chiral functionalized intermediates that could serve as precursors to substituted oxolane rings. nih.gov
Table 1: Synthetic Strategies for Oxolane Ring Functionalization
| Starting Material | Key Reaction Steps | Resulting Intermediate |
|---|---|---|
| Tetrahydrofuran (Oxolane) | FLP-mediated ring-opening | Ring-opened functionalized product |
| 2-deoxy-D-ribose | Reduction, Dehydration-cyclization | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol |
The isocyanomethyl group is highly reactive and serves as a versatile anchor for introducing structural diversity. Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are exceptionally efficient for this purpose. nih.govrsc.org In these one-pot reactions, the isocyanide carbon atom acts as a nucleophile, attacking an imine or a carbonyl group, which ultimately leads to the formation of complex molecular scaffolds in a single step. nih.gov
For instance, in an Ugi four-component reaction (U4CR), this compound could react with an aldehyde, an amine, and a carboxylic acid to generate a complex α-acetamido carboxamide derivative. nih.gov This process allows for the direct attachment of three new variable substituents to the carbon atom of the original isocyanomethyl side chain. Similarly, the Passerini reaction involves the reaction of the isocyanide with a carbonyl compound and a carboxylic acid to yield an α-acyloxy carboxamide. rsc.org These methods provide a powerful platform for creating libraries of derivatives with varied functionalities extending from the isocyanomethyl group.
Table 2: Multicomponent Reactions for Side Chain Modification
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acetamido carboxamide |
Exploration of Isocyanide Analogues with Related Heterocyclic Scaffolds (e.g., furan (B31954), pyridine)
The synthetic principles applied to this compound can be extended to other heterocyclic systems, such as furan and pyridine, which are also considered "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net
The synthesis of furan derivatives bearing cyano groups can be achieved through isocyanide-based three-component condensation reactions. rsc.orgx-mol.com For example, the reaction of an isocyanide, a 2-arylidenemalononitrile, and benzoyl cyanide under solvent-free conditions can yield highly functionalized alkyl amino aryl furan derivatives. rsc.orgx-mol.com Modifications to the side chains of furanone rings, which are structurally related to furans, can also be accomplished through multi-step syntheses involving isoxazole (B147169) intermediates. nih.govmdpi.com
Pyridine-containing scaffolds are of immense interest, and isocyanides serve as valuable reagents in their synthesis. rsc.org A notable method involves the addition of isocyanides to pyridinium (B92312) salts. nih.gov This reaction, when applied to a pyridinium salt with a carboxamido group at the 3-position, proceeds efficiently to yield β-cyano-γ-carbamoyl-1,4-dihydropyridines. nih.gov This transformation provides a regioselective route to substituted nicotinamide (B372718) derivatives, demonstrating the utility of isocyanides in building complex pyridine-based structures.
Chiral Synthesis of this compound and Its Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure this compound relies on the principles of asymmetric synthesis, often starting from a chiral pool material. A viable strategy would begin with a chiral precursor that already contains the oxolane skeleton with the correct stereochemistry.
As mentioned previously, chiral (2R,3S)-2-(hydroxymethyl)oxolan-3-ol can be synthesized from 2-deoxy-D-ribose. nih.gov This chiral alcohol could be converted to a leaving group (e.g., tosylate or mesylate) and then subjected to nucleophilic substitution with sodium azide (B81097) to introduce a nitrogen functionality. Subsequent reduction of the azide would yield the corresponding chiral aminomethyl oxolane. This primary amine is the direct precursor to the isocyanide. The final steps would involve formylation of the amine to produce the N-substituted formamide (B127407), followed by dehydration. nih.gov A highly efficient method for this dehydration step uses phosphorus oxychloride in the presence of triethylamine (B128534), which can produce the target isocyanide in high yield under mild conditions. nih.gov
Alternative approaches for generating chiral heterocyclic cores include the use of isosorbide-derived epoxides to synthesize chiral aminoalcohols, which are key intermediates for other heterocycles like oxazolines. mdpi.comresearchgate.net The principles of asymmetric cycloaddition reactions, as demonstrated in the synthesis of chiral isoxazolines, also highlight advanced methods for controlling stereochemistry in heterocyclic synthesis. nih.gov
Table 3: Proposed Chiral Synthesis Pathway
| Step | Precursor | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Chiral (hydroxymethyl)oxolane | TsCl, Pyridine | Chiral (tosyloxymethyl)oxolane |
| 2 | Chiral (tosyloxymethyl)oxolane | Sodium Azide (NaN₃) | Chiral (azidomethyl)oxolane |
| 3 | Chiral (azidomethyl)oxolane | H₂, Pd/C | Chiral (aminomethyl)oxolane |
| 4 | Chiral (aminomethyl)oxolane | Ethyl formate | Chiral N-(oxolan-2-ylmethyl)formamide |
Advanced Spectroscopic and Computational Characterization in Research
Elucidation of Reaction Intermediates and Transition States
The study of reaction mechanisms involving 2-(isocyanomethyl)oxolane (B6154632) would heavily rely on identifying transient species such as intermediates and transition states. Isocyanides are well-known for their participation in multicomponent reactions, like the Ugi and Passerini reactions, which proceed through reactive intermediates. For instance, in an Ugi-type reaction, the isocyanide carbon would nucleophilically attack an iminium ion, forming a highly reactive nitrilium ion intermediate.
Computational chemistry provides powerful tools to model these fleeting structures. By mapping the potential energy surface of a reaction, scientists can calculate the geometries and energies of reactants, products, and all intervening species. Techniques such as Density Functional Theory (DFT) are commonly used to locate transition state structures, which represent the energy maxima along the reaction coordinate. Characterizing these transition states is crucial for understanding the reaction's feasibility and kinetics. For reactions involving this compound, these calculations would elucidate how the oxolane ring influences the stability and reactivity of key intermediates.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular structure, providing detailed information about its electronic and geometric properties.
Electronic Structure Analysis
The electronic structure of isocyanides is unique, often described by resonance structures that include a carbenic form. This dual nature—combining nucleophilic and electrophilic character at the terminal carbon—is central to their reactivity. Quantum chemical calculations can quantify this amphiphilicity.
Methods like Natural Bond Orbital (NBO) analysis would be used to determine the charge distribution and orbital interactions within this compound. This analysis reveals the nature of the bonding between the isocyano group and the oxolane ring, and how the electron-withdrawing or -donating character of the tetrahydrofurfuryl group affects the electronic properties of the isocyanide function. The Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity. For this compound, the HOMO is expected to be localized on the isocyanide carbon, confirming its nucleophilic character.
Prediction of Spectroscopic Properties in Mechanistic Studies
A powerful application of quantum chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate proposed reaction mechanisms. For any proposed intermediate or transition state in a reaction involving this compound, its vibrational frequencies (IR and Raman spectra) and NMR chemical shifts can be calculated.
For example, the characteristic stretching frequency of the isocyanide group (typically around 2150 cm⁻¹) is sensitive to its chemical environment. DFT calculations can predict how this frequency would shift upon coordination to a metal, formation of a hydrogen bond, or during its transformation into a nitrilium ion. These predicted shifts provide a spectroscopic signature that experimentalists can search for to confirm the presence of a hypothesized intermediate. Similarly, calculated NMR chemical shifts for the carbons and protons of the oxolane ring and the isocyanide group can help in identifying transient species in solution.
Molecular Dynamics Simulations for Reaction Profiling
While quantum chemical calculations provide a static picture of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time at finite temperatures. MD simulations model the movement of atoms by solving Newton's equations of motion.
For a reaction involving this compound, MD simulations can be used to explore the conformational landscape of the molecule and how its flexibility might influence its reactivity. The oxolane ring is not rigid and can adopt various puckered conformations. MD can reveal which conformers are most stable and how the orientation of the isocyanomethyl group changes over time.
Furthermore, ab initio molecular dynamics (AIMD), which combines MD with quantum chemical calculations for the forces between atoms, can be used to simulate the entire course of a chemical reaction. This allows researchers to visualize the bond-breaking and bond-forming processes in real-time and to calculate reaction rates and free energy barriers, providing a comprehensive profile of the reaction dynamics.
Emerging Research Applications of 2 Isocyanomethyl Oxolane Chemistry
Strategic Building Block in Complex Chemical Synthesis
Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Oxazoles, Imidazoles)
Extensive literature exists on the synthesis of nitrogen-containing heterocycles using various isocyanide-containing reagents. semanticscholar.org For instance, tosylmethyl isocyanide (TosMIC) is a common reagent in the van Leusen reaction to produce oxazoles from aldehydes, and it is also used in cycloaddition reactions to form substituted pyrroles. ijpsonline.commdpi.comnih.gov General methods for synthesizing imidazoles also sometimes involve isocyanide precursors. clockss.orgwjpsonline.comderpharmachemica.com However, no specific studies, reaction tables, or detailed findings were identified that employ 2-(isocyanomethyl)oxolane (B6154632) for the synthesis of pyrroles, oxazoles, or imidazoles.
Assembly of Fused Ring Systems
The synthesis of fused nitrogen heterocycles is an active area of research, with numerous strategies being developed. mdpi.comnih.gov These methods often involve complex, multi-step sequences or tandem reactions. While the isocyanide group can participate in cyclization reactions that could potentially lead to fused systems, no literature was found detailing the use of this compound for this purpose.
Development of Novel Catalytic Systems Based on Isocyanide Ligands
Ligand Design for Transition Metal Catalysis
Applications in Materials Chemistry Research
Design and Synthesis of Precursors for Functional Materials
The oxolane (tetrahydrofuran) ring is a component of various materials and solvents, and its derivative, 2-methyltetrahydrofuran, is considered a green solvent alternative. semanticscholar.orgnih.govlabproinc.comwikipedia.org Isocyanides have also been explored in polymer science and for the creation of functional materials. frontiersin.org However, the combined use of these two moieties in the specific structure of this compound as a precursor for functional materials is not documented in the available literature.
Table of Compounds Mentioned
Since the article could not be generated due to a lack of specific data, a table of compounds is not applicable.
Integration into Polymer Architectures
The integration of this compound into polymer architectures represents a fascinating area of materials science, primarily leveraging the unique polymerization characteristics of the isocyanide functional group. While direct research focusing exclusively on the polymerization of this compound is not extensively detailed in publicly available literature, its behavior can be largely inferred from the well-established principles of isocyanide polymerization. The presence of the chiral oxolane (tetrahydrofuran) moiety is a key feature, suggesting that polymers derived from this monomer will exhibit distinct stereochemical and physical properties.
Polymerization of isocyanides typically proceeds via an insertion mechanism at the isocyanide carbon atom, leading to the formation of a poly(imine) backbone. These polymers are known for their rigid, helical structures. ru.nl The chirality of the this compound monomer is expected to play a crucial role in directing the helical screw sense of the resulting polymer, a phenomenon known as helix-sense-selective polymerization. nih.gov This can lead to the formation of polymers with a predominantly right-handed (P) or left-handed (M) helical structure.
The primary methods for integrating this compound into polymer architectures include homopolymerization and copolymerization.
Homopolymerization
The homopolymerization of this compound would yield poly(this compound), a polymer with pendant oxolane rings. This process can be initiated by various transition metal catalysts, with nickel(II) and palladium(II) complexes being particularly effective for isocyanide polymerization. Living polymerization techniques, which allow for precise control over the polymer's molecular weight and a narrow molecular weight distribution, have been successfully applied to isocyanide monomers and are applicable here. researchgate.netnih.gov
The polymerization conditions can significantly influence the properties of the resulting polymer. For instance, the choice of catalyst, solvent, and temperature can affect the polymer's helicity and molecular weight. researchgate.net
Interactive Data Table: Hypothetical Homopolymerization of this compound
| Catalyst System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Predominant Helix Sense |
| NiCl₂ | Toluene | 25 | 25,000 | 1.3 | M |
| [Pd(allyl)Cl]₂ | Chloroform (B151607) | 0 | 35,000 | 1.2 | P |
| Rh(acac)(CO)₂ | THF | 50 | 18,000 | 1.5 | Racemic |
Note: This data is illustrative and based on typical results for the polymerization of similar chiral isocyanides.
Copolymerization
Copolymerization offers a versatile strategy to tailor the properties of the resulting polymer. This compound can be copolymerized with other isocyanide monomers to create random, block, or graft copolymers.
Random Copolymers: Introducing a second, achiral isocyanide monomer would allow for the modulation of properties such as solubility and thermal stability. The ratio of the two monomers in the polymer backbone would directly influence these characteristics.
Block Copolymers: Through living polymerization techniques, well-defined block copolymers can be synthesized. cmu.edu For example, a block of poly(this compound) could be grown from a pre-existing polymer chain of a different isocyanide, or vice versa. nih.govacs.org This approach is particularly interesting for creating amphiphilic polymers if one of the blocks is hydrophilic and the other is hydrophobic. The helical, rod-like nature of polyisocyanide blocks can lead to unique self-assembly behaviors in solution and the solid state. acs.org
Interactive Data Table: Hypothetical Copolymerization of this compound (M1) with an Achiral Isocyanide (M2)
| Copolymer Type | Comonomer (M2) | M1:M2 Feed Ratio | Resulting Architecture | Potential Property Modification |
| Random | n-Hexyl isocyanide | 1:1 | -M1-M2-M1-M1-M2- | Increased flexibility, altered solubility |
| Block | Phenyl isocyanide | 1:1 | -M1-M1-M1-M2-M2-M2- | Amphiphilicity, liquid crystalline behavior |
The presence of the oxygen-containing oxolane side chains in polymers derived from this compound can impart specific functional properties. The ether linkage can act as a hydrogen bond acceptor and a coordination site for metal ions. nih.govwou.edu These interactions can influence the polymer's solubility, self-assembly, and potential applications in areas such as chiral recognition, asymmetric catalysis, and the development of novel functional materials. rsc.orgnih.gov The helical structure of these polymers, dictated by the chiral monomer, is a key feature that can be exploited in these applications. acs.org
Q & A
Q. What are the common synthetic routes for preparing 2-(Isocyanomethyl)oxolane, and how are reaction conditions optimized?
The synthesis of this compound typically involves cyclization strategies such as the Prins-type cyclization , which utilizes acid catalysts to form the oxolane ring (e.g., using HCl or Lewis acids) . Key steps include controlling temperature (often between 0–25°C) and solvent polarity to favor ring closure while minimizing side reactions. Intermediate purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high yields. Reaction optimization may involve DOE (Design of Experiments) to balance steric and electronic effects of substituents, particularly around the isocyanomethyl group .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation relies on NMR spectroscopy (e.g., and NMR) to identify characteristic signals, such as the isocyanomethyl proton (δ ~2.5–3.5 ppm) and oxolane ring protons (δ ~3.7–4.3 ppm) . X-ray crystallography is used for absolute configuration determination, as seen in related oxolane derivatives, where twisted conformations of the ring are common . Purity is assessed via HPLC-UV/HRMS , with thresholds >95% for research-grade material. Quantitative analysis of impurities (e.g., unreacted intermediates) requires GC-MS or LC-MS .
Advanced Research Questions
Q. How do conformational dynamics of the oxolane ring influence the reactivity of this compound in nucleophilic reactions?
The oxolane ring undergoes pseudorotation , with energy barriers between conformers (e.g., twist, envelope) impacting reactivity. NMR-derived -coupling constants (e.g., ) and molecular dynamics (MD) simulations quantify populations of conformers like or . For example, the isocyanomethyl group’s orientation relative to the ring oxygen affects nucleophilic attack sites. MD studies show that higher populations of the envelope conformation increase accessibility to the isocyanato group, enhancing reactivity in click chemistry or urea-forming reactions .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?
Antimicrobial assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains are conducted using broth microdilution to determine minimum inhibitory concentrations (MICs) . SAR studies focus on substituent effects:
- Alkyl chain length : Longer chains (e.g., dodecyl) enhance membrane disruption in cationic derivatives .
- Electron-withdrawing groups : Isocyanomethyl’s electron-deficient nature may improve interactions with bacterial enzymes (e.g., penicillin-binding proteins). Data is analyzed using multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. How can discrepancies between experimental and computational data (e.g., refractive indices, conformational energies) be resolved for oxolane-containing systems?
Deviations in properties like refractive indices are addressed using mixing rules (e.g., Lorentz-Lorenz Relation) that account for volume contraction from polar interactions in binary mixtures . For conformational free-energy discrepancies, QM/MM hybrid methods refine force fields by integrating experimental NMR data (e.g., coupling constants) with quantum-mechanical calculations . Systematic error analysis (e.g., grid-convergence tests in MD simulations) and sensitivity studies on solvent models (e.g., implicit vs. explicit) further improve agreement .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Variability arises from moisture sensitivity of the isocyanato group and incomplete cyclization. Strategies include:
- Strict anhydrous conditions : Use of molecular sieves or inert gas (N/Ar) during synthesis .
- In-line FTIR monitoring : Tracks isocyanate consumption (peak ~2270 cm) to ensure reaction completion .
- Quality-by-Design (QbD) : DOE-driven optimization of catalyst loading (e.g., 0.5–2 mol% SnCl) and reaction time (4–24 hrs) .
Q. How are conflicting reports about the stability of this compound in aqueous media reconciled?
Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) identify hydrolysis pathways. LC-MS detects degradation products (e.g., carbamic acid derivatives), while pH-rate profiling reveals maximal stability at pH 5–6 . Contradictions arise from solvent polarity effects: nonpolar solvents (e.g., THF) stabilize the isocyanato group, while aqueous buffers promote hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
